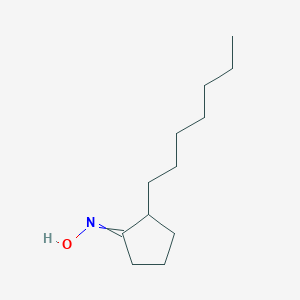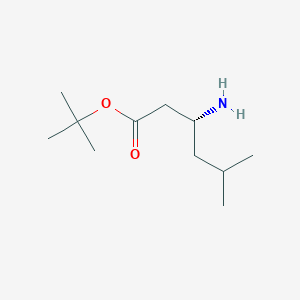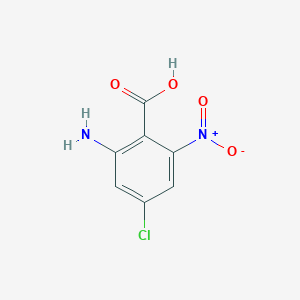
N-(2-heptylcyclopentylidene)hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex hydroxylamines, akin to N-(2-heptylcyclopentylidene)hydroxylamine, involves methods that utilize hydroxylamine derivatives as single nitrogen sources. For instance, a highly efficient cascade of alkyne insertion/C-H activation/amination has been reported for the rapid preparation of tricyclic indoles using bifunctional secondary hydroxylamines (Liangxin Fan et al., 2020). This showcases the versatility of hydroxylamines in facilitating complex ring formations.
Molecular Structure Analysis
The molecular structure of hydroxylamine derivatives is crucial for their reactivity and the types of reactions they can undergo. For example, the synthesis and crystal and molecular structure analysis of a methionine analogue from O-(mesitylenesulfonyl)hydroxylamine provide insights into the structural requirements for specific chemical transformations (R. Glass et al., 1990).
Chemical Reactions and Properties
Hydroxylamines participate in a wide range of chemical reactions, demonstrating their chemical versatility. They have been employed in the synthesis of heterocyclic compounds, showing potent antibacterial activity against various strains, indicating the chemical reactivity of hydroxylamine scaffolds in synthesizing biologically active molecules (T. Wencewicz et al., 2011).
Aplicaciones Científicas De Investigación
Use in Organic Synthesis N-(2-heptylcyclopentylidene)hydroxylamine and similar hydroxylamines are essential in organic synthesis. For instance, hydroxylamine derivatives are used as single nitrogen sources in constructing complex N-heterocycles, like tricyclic indoles, through a cascade of reactions involving alkyne insertion, C-H activation, and amination. This process is vital for creating diverse chemical structures efficiently (Fan et al., 2020).
Cytotoxicity and DNA Adduct Formation Studies Hydroxylamines, including N-(2-heptylcyclopentylidene)hydroxylamine, are studied for their cytotoxic properties and the ability to form DNA adducts. These properties are significant in understanding the molecular mechanisms of carcinogenesis and genetic mutations. Such studies are crucial for assessing the risk of certain chemicals and for drug development (Fan, Schut, & Snyderwine, 1995).
Synthesis and Reactivity in Heterocyclic Chemistry The hydroxylamine derivatives play a pivotal role in the synthesis of heterocyclic compounds. They serve as functional precursors in creating diverse ring systems, which are fundamental in developing new pharmacological agents, including anticancer, antiviral, and antimicrobial drugs. The versatility of these compounds in chemical synthesis underscores their importance in medicinal chemistry (Sączewski & Korcz, 2014).
Applications in Glycobiology Hydroxylamine derivatives are utilized in glycobiology, especially in the development of (neo)glycoconjugates. Their high nucleophilicity makes them ideal for chemoselective ligation, which is crucial in synthesizing carbohydrates bearing aminooxy or N-hydroxy amino groups. This application is pivotal in drug discovery and understanding various biological processes (Chen & Xie, 2016).
Investigation in DNA Mutagenesis Hydroxylamines, including N-(2-heptylcyclopentylidene)hydroxylamine, are researched for their role in DNA mutagenesis. Understanding their reaction with nucleic acids helps unravel the mechanisms of mutation at a molecular level. This research is crucial for genetic studies and understanding the etiology of various genetic disorders (Brown & Phillips, 1965).
Analytical Chemistry Applications Hydroxylamine derivatives are used as analytical reagents, demonstrating their versatility in chemical analysis. They react with various metal ions, aiding in the separation and identification of elements, which is essential in analytical and environmental chemistry (Shendrikar, 1969).
Safety And Hazards
The safety data sheet for hydroxylamine hydrochloride, a related compound, indicates that it may be corrosive to metals, toxic if swallowed or in contact with skin, and may cause skin irritation, serious eye irritation, and an allergic skin reaction. It is also suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure .
Direcciones Futuras
Recent developments suggest that hydroxylamines may have broader applications, and a review covering recent developments in the synthesis of this functional group is timely . A family of nine novel hydroxylamine-derived aminating reagents was designed for the installation of several medicinally relevant amine groups, such as methylamine, morpholine, and piperazine, through the aminochlorination of alkenes .
Propiedades
IUPAC Name |
N-(2-heptylcyclopentylidene)hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c1-2-3-4-5-6-8-11-9-7-10-12(11)13-14/h11,14H,2-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTMJYBDXVBHRN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1CCCC1=NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379369 |
Source


|
| Record name | N-(2-heptylcyclopentylidene)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-heptylcyclopentylidene)hydroxylamine | |
CAS RN |
165385-93-3 |
Source


|
| Record name | N-(2-heptylcyclopentylidene)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














